Cas no 928822-80-4 (2-Fluoro-5-phenylpyridine)
2-Fluoro-5-phenylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-5-phenylpyridine
- Z1114
- 2-Fluoro-5-phenylpyridine
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- MDL: MFCD14701967
- Inchi: 1S/C11H8FN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H
- InChI Key: XLFZEKLTTBHSEM-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=N1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 173.064
- Monoisotopic Mass: 173.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 12.9
2-Fluoro-5-phenylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 202137-0.250g |
2-Fluoro-5-phenylpyridine |
928822-80-4 | 0.250g |
$565.00 | 2023-09-07 | ||
| Matrix Scientific | 202137-1g |
2-Fluoro-5-phenylpyridine |
928822-80-4 | 1g |
$1411.00 | 2023-09-07 | ||
| TRC | F600503-2.5g |
2-Fluoro-5-phenylpyridine |
928822-80-4 | 2.5g |
$ 50.00 | 2022-06-04 | ||
| TRC | F600503-5g |
2-Fluoro-5-phenylpyridine |
928822-80-4 | 5g |
$ 65.00 | 2022-06-04 | ||
| TRC | F600503-25g |
2-Fluoro-5-phenylpyridine |
928822-80-4 | 25g |
$ 80.00 | 2022-06-04 | ||
| abcr | AB516423-500 mg |
2-Fluoro-5-phenylpyridine |
928822-80-4 | 500MG |
€251.30 | 2022-07-29 | ||
| abcr | AB516423-1 g |
2-Fluoro-5-phenylpyridine |
928822-80-4 | 1g |
€332.70 | 2022-07-29 | ||
| abcr | AB516423-5 g |
2-Fluoro-5-phenylpyridine |
928822-80-4 | 5g |
€1,059.40 | 2022-07-29 | ||
| Alichem | A023025614-250mg |
2-Fluoro-5-phenylpyridine |
928822-80-4 | 97% | 250mg |
$680.00 | 2023-08-31 | |
| Alichem | A023025614-500mg |
2-Fluoro-5-phenylpyridine |
928822-80-4 | 97% | 500mg |
$1019.20 | 2023-08-31 |
2-Fluoro-5-phenylpyridine Suppliers
2-Fluoro-5-phenylpyridine Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-Fluoro-5-phenylpyridine
Introduction to 2-Fluoro-5-phenylpyridine (CAS No. 928822-80-4)
2-Fluoro-5-phenylpyridine, with the CAS number 928822-80-4, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which consists of a pyridine ring substituted with a fluorine atom at the 2-position and a phenyl group at the 5-position. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable building block in various synthetic pathways.
The synthesis of 2-Fluoro-5-phenylpyridine has been extensively studied, and several efficient methods have been developed to produce this compound. One common approach involves the palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. This method is particularly advantageous due to its high yield and functional group tolerance, making it suitable for large-scale production.
In the realm of medicinal chemistry, 2-Fluoro-5-phenylpyridine has shown promise as a key intermediate in the synthesis of bioactive molecules. Recent research has highlighted its potential in the development of novel drugs targeting various diseases. For instance, studies have demonstrated that derivatives of 2-Fluoro-5-phenylpyridine exhibit potent anti-inflammatory and anti-cancer activities. These findings are attributed to the unique electronic properties of the fluorinated pyridine ring, which can modulate protein-protein interactions and enzyme activities.
The pharmacological properties of 2-Fluoro-5-phenylpyridine-based compounds have also been explored in preclinical studies. In vitro assays have shown that these compounds can effectively inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, in vivo studies using animal models have demonstrated their efficacy in reducing inflammation and tumor growth, suggesting their potential as therapeutic agents.
Beyond its applications in medicinal chemistry, 2-Fluoro-5-phenylpyridine has found utility in materials science. Its unique electronic structure makes it an attractive candidate for the development of organic semiconductors and optoelectronic devices. Research has shown that derivatives of this compound can be used to enhance the performance of organic photovoltaic cells and organic light-emitting diodes (OLEDs). The presence of the fluorine atom and phenyl group can fine-tune the electronic properties of these materials, leading to improved charge transport and luminescence characteristics.
The environmental impact of 2-Fluoro-5-phenylpyridine is another area of ongoing research. Studies have focused on developing sustainable synthetic routes that minimize waste generation and energy consumption. Green chemistry principles are being applied to optimize reaction conditions and catalysts, ensuring that the production process is environmentally friendly. Additionally, efforts are being made to assess the biodegradability and ecotoxicity of this compound to ensure its safe use in various applications.
In conclusion, 2-Fluoro-5-phenylpyridine (CAS No. 928822-80-4) is a multifaceted compound with a wide range of applications in medicinal chemistry and materials science. Its unique molecular structure endows it with valuable chemical and physical properties, making it a key intermediate in the synthesis of bioactive molecules and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.
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